molecular formula C18H20N2O2S B2832911 8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108471-77-6

8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B2832911
CAS No.: 2108471-77-6
M. Wt: 328.43
InChI Key: VCMHCSNCKMGMIC-UHFFFAOYSA-N
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Description

8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane is a complex organic compound with a unique structure that combines a thiophene ring, a pyridine ring, and an azabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyridine ring: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the pyridine moiety to the thiophene ring.

    Construction of the azabicyclo[3.2.1]octane framework: This can be synthesized through a series of cyclization and functional group transformation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biological processes.

Medicine

In medicine, 8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane has potential applications as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of a methanone group.

    (4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)amine: This compound contains an amine group instead of a methanone group.

Uniqueness

The uniqueness of 8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane lies in its combination of a thiophene ring, a pyridine ring, and an azabicyclo[3.2.1]octane framework. This unique structure allows it to interact with specific molecular targets and undergo various chemical reactions, making it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound 8-(4-methylthiophene-2-carbonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane is part of the 8-azabicyclo[3.2.1]octane family, which is known for a variety of biological activities, particularly in relation to the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound's structure can be represented as follows:

  • Molecular Formula : C20_{20}H23_{23}N3_{3}O4_{4}S
  • IUPAC Name : this compound
  • SMILES Notation : Cc1ccc(C(N(CC@HOc3cnccc3)[C@@H]2C(N2CCOCC2)=O)=O)s1

CNS Activity

Compounds in the 8-azabicyclo[3.2.1]octane class are primarily recognized for their effects on the CNS. They exhibit a range of activities including:

  • Anticholinergic Effects : Many derivatives have been shown to act as antagonists at muscarinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions like Alzheimer's disease.
  • Dopaminergic Modulation : Some studies indicate that these compounds may modulate dopaminergic pathways, which could be beneficial in treating disorders such as Parkinson's disease and schizophrenia.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Binding Affinity : Research suggests that this compound may have a high binding affinity for specific CNS receptors, enhancing or inhibiting neurotransmitter activity.
  • Inhibition of Enzymatic Activity : Some studies indicate that similar compounds can inhibit enzymes involved in neurotransmitter degradation, thereby prolonging their action.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same structural framework:

  • In Vivo Pharmacokinetics : A study on a related compound demonstrated significant brain penetration and a favorable pharmacokinetic profile (high volume of distribution and low clearance) . This suggests potential for effective CNS targeting.
  • Selectivity Studies : Research has shown that certain analogs exhibit selectivity towards specific receptor subtypes, which may reduce side effects associated with broader-spectrum drugs .
  • Therapeutic Potential : The potential therapeutic applications of these compounds have been highlighted in various studies, particularly concerning neurodegenerative diseases and mood disorders .

Data Table: Comparative Biological Activity

Compound NameBiological ActivityPotency (nM)SelectivityReferences
8-Azabicyclo[3.2.1]octane Derivative AAnticholinergic5.5High
8-Azabicyclo[3.2.1]octane Derivative BDopaminergic Modulation10Moderate
8-(4-methylthiophene...)CNS Activity (General)TBDTBDCurrent Study

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12-7-17(23-11-12)18(21)20-13-4-5-14(20)9-16(8-13)22-15-3-2-6-19-10-15/h2-3,6-7,10-11,13-14,16H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMHCSNCKMGMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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